molecular formula C15H10FN3OS B2456559 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-37-7

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2456559
CAS RN: 392243-37-7
M. Wt: 299.32
InChI Key: IBZSVMQHOHENJB-UHFFFAOYSA-N
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Description

“3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class . This class of compounds has gained prominence due to their wide variety of biological activities . They have been reported to exhibit potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .


Synthesis Analysis

New 1,3,4-thiadiazole-based compounds were designed and synthesized . The results of their anticancer effects were assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines . According to the analysis of structure-activity relationship, compounds with a methoxy group as an electron-donating moiety rendered higher activity than a nitro group as an electron-withdrawing group .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole molecules, which are structurally similar to the compound , have been synthesized and studied for their antibacterial activity . These molecules have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

CT-DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated . This interaction is significant as it could potentially disrupt processes related to DNA replication .

Anticancer Activity

1,3,4-Thiadiazole derivatives have been considered as potential anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Cytotoxic Properties

1,3,4-Thiadiazole derivatives have shown cytotoxic properties . These compounds have been increasingly investigated due to their broad spectrum of pharmacological properties .

Antagonist of Voltage-Gated Sodium Channels

1,3,4-Thiadiazole moiety has been researched as an antagonist of voltage-gated sodium channels . This could have potential applications in the treatment of various neurological disorders.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which are structurally similar to the compound , have shown anti-inflammatory and analgesic activities . This suggests that “3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” might also have similar properties.

Future Directions

The future directions for the research and development of “3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anticancer effects and potential applications in other areas of medicine . Despite significant advances in medicine, the treatment of cancer remains a serious challenge . Therefore, new, effective drugs and anticancer strategies are still being sought .

properties

IUPAC Name

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZSVMQHOHENJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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